molecular formula C10H13BrO B7867263 1-bromo-2-(propoxymethyl)benzene CAS No. 80171-35-3

1-bromo-2-(propoxymethyl)benzene

Cat. No.: B7867263
CAS No.: 80171-35-3
M. Wt: 229.11 g/mol
InChI Key: IRTWJYFVQHZLHQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(propoxymethyl)benzene is a brominated aromatic compound featuring a propoxymethyl (–CH2OCH2CH2CH3) substituent at the ortho position relative to the bromine atom. Brominated benzenes with alkoxy or alkyl substituents are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their versatility in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

1-bromo-2-(propoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWJYFVQHZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302445
Record name 1-Bromo-2-(propoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-35-3
Record name 1-Bromo-2-(propoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80171-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(propoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(propoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-[(n-propyloxy)methyl]benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(propoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonyl groups (SO3H), or alkyl groups (R+).

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, or reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for alkylation are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-[(n-propyloxy)methyl]phenol, 2-[(n-propyloxy)methyl]benzonitrile, and 2-[(n-propyloxy)methyl]aniline.

    Electrophilic Aromatic Substitution: Products include 1-bromo-2-[(n-propyloxy)methyl]-4-nitrobenzene, 1-bromo-2-[(n-propyloxy)methyl]benzenesulfonic acid, and various alkylated derivatives.

Scientific Research Applications

1-bromo-2-(propoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-2-(propoxymethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –SO2CF3) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution or catalytic cross-coupling .
  • Alkoxy groups (e.g., –OCH2CH2CH3, –OCHF2) increase solubility in polar solvents while maintaining moderate reactivity in radical or Grignard reactions .
  • Bulky substituents (e.g., cyclopentyloxy) reduce reaction rates in sterically hindered environments but improve thermal stability .

Grignard and Cross-Coupling Reactions

  • 1-Bromo-2-(2-phenyl-3-butenyl)benzene (): Synthesized via Grignard reagent formation from cinnamyl bromide and subsequent coupling. Yields depend on reaction temperature and catalyst purity .
  • 1-Bromo-2-(phenylethynyl)benzene (): Prepared via Sonogashira coupling using PdCl2(PPh3)2 and CuI, highlighting the role of transition-metal catalysts in alkyne incorporation .

Hydrofunctionalization Reactions

  • 1-Bromo-2-(2-chloro-2-methylpropyl)benzene (): Generated through B(C6F5)3-catalyzed hydrochlorination of alkenes, achieving 95% yield under mild conditions .

Rearrangement and Isomerization

  • 1-Bromo-2-(4-methoxystyryl)benzene (): Exhibits E/Z isomerism (54% total yield) during reductive cross-coupling, with selectivity influenced by solvent polarity and catalyst choice .

Biological Activity

1-Bromo-2-(propoxymethyl)benzene, a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol

The presence of the bromine atom and the propoxymethyl group contributes to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study highlighted that brominated derivatives can induce cell cycle arrest and apoptosis in cancer cells, particularly in breast and cervical carcinoma models .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Research indicates that brominated compounds can inhibit the production of prostaglandins, which are mediators of inflammation. This inhibition could be linked to the compound's ability to modulate cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

Study on Anticancer Activity

A comparative study evaluated the anticancer effects of various brominated benzene derivatives. The results demonstrated that this compound exhibited a notable reduction in cell viability in human breast carcinoma (T47D) and cervical carcinoma (HeLa) cells compared to untreated controls. The mechanism was primarily through apoptosis induction and cell cycle arrest at the S and G2/M phases .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT47D15Apoptosis
Related Brominated CompoundHeLa10Cell Cycle Arrest

Study on Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was shown to significantly reduce prostaglandin E2 levels in inflamed tissues. This effect was dose-dependent and highlighted its potential as a therapeutic agent for inflammatory diseases .

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